Cyclobutyl 3-thienyl ketone
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Overview
Description
Cyclobutyl 3-thienyl ketone is a chemical compound with the molecular formula C9H10OS . It is used in laboratory settings .
Synthesis Analysis
The synthesis of cyclobutyl ketones, such as this compound, can be achieved through a sequential C-H/C-C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10OS . Further details about its structure can be found in various databases like PubChem and ChemSpider .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its functionalization. A sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones .Scientific Research Applications
Applications in Chemical Synthesis
The literature indicates that Cyclobutyl 3-thienyl ketone and its chemical relatives play a significant role in chemical synthesis and reaction processes. For instance, the review of studies on the oxidation of cyclohexane, a reaction crucial for the industrial production of ketone-alcohol oil, provides insights into various catalysts and reaction conditions used for such oxidation processes. The process is vital in producing compounds like cyclohexanol and cyclohexanone, closely related to ketones such as this compound (Abutaleb & Ali, 2021).
Moreover, the review on N-heterocyclic silylene (NHSi) complexes, which are relatively rare compared to N-heterocyclic carbene complexes, discusses their application in catalytic processes such as ketone hydrosilylation. This indicates the relevance of ketone structures in catalysis and synthesis (Blom, Gallego & Driess, 2014).
The homologation reaction of ketones with diazo compounds, covered in a review, showcases the addition of diazo compounds to ketones to afford homologated ketones. This review highlights the importance of ketone structures in complex chemical reactions and the synthesis of valuable compounds (Candeias, Paterna & Gois, 2016).
Applications in Drug Delivery Systems
Cyclodextrins (CDs), molecules structurally related to cycloalkanes and cyclic ketones, have been widely used in drug delivery and the pharmaceutical industry. The research advances in molecular modeling of CDs provide profound insights into their structural, dynamic, and energetic features, which could be relevant when studying the properties of related compounds like this compound (Zhao et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
cyclobutyl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYDROZJJKEHIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641864 |
Source
|
Record name | Cyclobutyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-70-5 |
Source
|
Record name | Cyclobutyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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